
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one typically involves the hydroxylation of a cyclohexane derivative followed by the introduction of the phenylethanone group. One common method involves the use of a cyclohexanone derivative, which undergoes hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups. The resulting dihydroxycyclohexane is then reacted with a phenylacetyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol.
Substitution: Formation of 2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one.
Scientific Research Applications
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-one can be compared with similar compounds such as:
2-(1,2-Dihydroxycyclohexyl)-1-phenylethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(1,2-Dichlorocyclohexyl)-1-phenylethan-1-one: Similar structure but with chlorine substituents instead of hydroxyl groups.
Cyclohexane-1,2-dione: Lacks the phenylethanone moiety but has similar dihydroxycyclohexane structure.
Properties
CAS No. |
89880-43-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(1,2-dihydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O3/c15-12(11-6-2-1-3-7-11)10-14(17)9-5-4-8-13(14)16/h1-3,6-7,13,16-17H,4-5,8-10H2 |
InChI Key |
BUNRYWYLDTWLHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)(CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


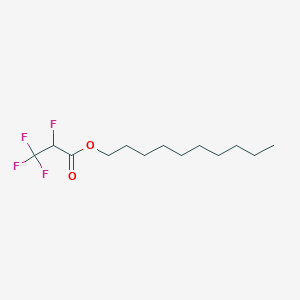
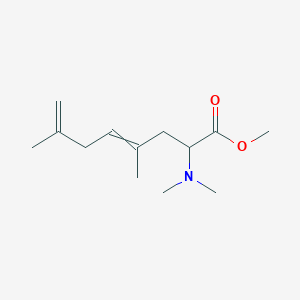
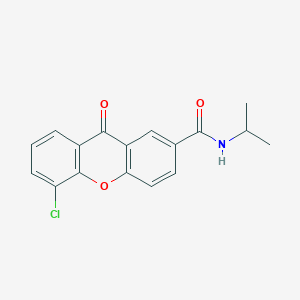
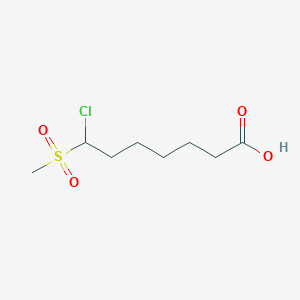

![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
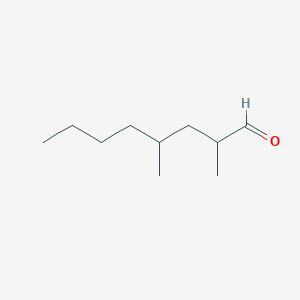
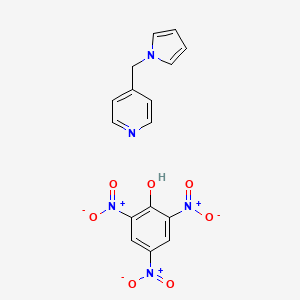
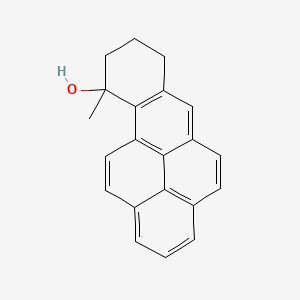
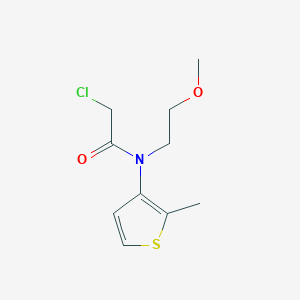
![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
